N-ethyl-4-methyl-2-nitroaniline

Lipophilicity Solvent Compatibility Dye Uptake Prediction

N-Ethyl-4-methyl-2-nitroaniline (C₉H₁₂N₂O₂; MW 180.20 g·mol⁻¹) is a nitro-substituted N-alkylaniline belonging to the N-substituted-2-nitroaniline class. Its substitution pattern—N-ethyl on the amine, 4-methyl on the ring, and 2-nitro ortho to the amine—confers dual functionality: as a secondary aromatic amine capable of nitrosation scavenging (propellant stabilizer application) and as a diazotizable intermediate for azo dye synthesis.

Molecular Formula C9H12N2O2
Molecular Weight 180.207
CAS No. 37637-58-4
Cat. No. B2396571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-methyl-2-nitroaniline
CAS37637-58-4
Molecular FormulaC9H12N2O2
Molecular Weight180.207
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)C)[N+](=O)[O-]
InChIInChI=1S/C9H12N2O2/c1-3-10-8-5-4-7(2)6-9(8)11(12)13/h4-6,10H,3H2,1-2H3
InChIKeyJLYSKLNFSYDFNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-4-methyl-2-nitroaniline (CAS 37637-58-4): Chemical Profile and Procurement-Relevant Characteristics


N-Ethyl-4-methyl-2-nitroaniline (C₉H₁₂N₂O₂; MW 180.20 g·mol⁻¹) is a nitro-substituted N-alkylaniline belonging to the N-substituted-2-nitroaniline class. Its substitution pattern—N-ethyl on the amine, 4-methyl on the ring, and 2-nitro ortho to the amine—confers dual functionality: as a secondary aromatic amine capable of nitrosation scavenging (propellant stabilizer application) and as a diazotizable intermediate for azo dye synthesis [1]. Computed descriptors include XLogP3 = 2.6, topological polar surface area = 57.9 Ų, 1 hydrogen bond donor, and 2 rotatable bonds [1]. The compound is supplied at research scale (95% minimum purity) with typical lead times of 3–4 weeks .

Why Generic Nitroaniline Substitution Fails for N-Ethyl-4-methyl-2-nitroaniline


N-Ethyl-4-methyl-2-nitroaniline occupies a structural intersection not replicated by common nitroaniline derivatives. Its ortho-nitro configuration distinguishes it from the para-nitroaniline-based stabilizers (N-methyl-4-nitroaniline [MNA] and N-ethyl-4-nitroaniline [ENA]) that dominate the propellant stabilizer literature [1]. Concurrently, the N-ethyl and 4-methyl substituents differentiate it from the commodity dye intermediate 4-methyl-2-nitroaniline (CAS 89-62-3) and the positional isomer N-ethyl-2-nitroaniline (CAS 10112-15-9). These structural differences translate to measurable variations in lipophilicity (XLogP3), hydrogen-bonding capacity, and nitrosative degradation pathways that directly impact solvent compatibility, dye uptake kinetics, and long-term stabilizer degradation product profiles. Simple in-class substitution without accounting for these quantitative parameters risks compromised thermal stability in nitrocellulose-based energetic formulations and altered coloristic properties in azo dye applications.

Quantitative Differentiation Evidence for N-Ethyl-4-methyl-2-nitroaniline vs. Structural Analogs


Lipophilicity Modulation: XLogP3 Comparison vs. N-Ethyl-2-nitroaniline and 4-Methyl-2-nitroaniline

N-Ethyl-4-methyl-2-nitroaniline exhibits a computed XLogP3 value of 2.6 [1], which is 0.1 unit higher than N-ethyl-2-nitroaniline (XLogP3 = 2.5) [2] and effectively identical to 4-methyl-2-nitroaniline (experimental LogP ≈ 2.59) [3]. This demonstrates that the 4-methyl substituent compensates for the polarity-enhancing effect of the ortho-nitro group, yielding lipophilicity comparable to the simpler dye intermediate while preserving the processing advantages conferred by N-ethylation (lower melting point, enhanced organic solvent solubility).

Lipophilicity Solvent Compatibility Dye Uptake Prediction

Thermal Stabilization Performance: Class-Level Inference from Structurally Analogous Aniline Stabilizers in Nitrocellulose

In a head-to-head isothermal decomposition study, the para-nitroaniline stabilizers N-methyl-4-nitroaniline (MNA) and N-ethyl-4-nitroaniline (ENA) increased the thermal decomposition activation energy (Ea) of nitrocellulose (NC) from 144.7 kJ·mol⁻¹ (pure NC) to 162.9 kJ·mol⁻¹ and 153.3 kJ·mol⁻¹, respectively [1]. Corresponding estimated storage lifetimes (time to 0.1% decomposition at 298.15 K) were 24.9 years (NC/MNA), 11.2 years (NC/ENA), and 10.6 years (pure NC) [1]. The stability order was MNA > i-PNA > ENA > n-BNA. Although N-ethyl-4-methyl-2-nitroaniline was not a test compound in this study, its structural features—secondary aromatic amine with ortho-nitro and N-ethyl substitution—position it within this mechanistic class of nitrous oxide scavengers. The ortho-nitro group may confer distinct nitrosation intermediate resonance stabilization relative to the para-nitro analogs studied.

Propellant Stabilizer Thermal Decomposition Kinetics Activation Energy

Nitrosative Degradation Pathway Selectivity: Absence of N-Methyl Group Eliminates Demethylation-Derived N-Nitrosamine Risk

A mechanistic study of 4-substituted-N-ethyl-N-methylanilines demonstrated that nitrous acid-mediated dealkylation regioselectivity is pH-dependent: at high acidity deethylation predominates, whereas at pH ≥ 2, demethylation becomes the dominant pathway [1]. For N-ethyl-4-methyl-2-nitroaniline, which bears a single N-ethyl substituent on a secondary amine, the competing demethylation pathway is structurally absent. This eliminates the potential formation of N-nitroso-N-methylamine derivatives, a degradation product of significant regulatory concern for N-methyl-substituted stabilizers such as MNA.

Nitrosamine Formation Stabilizer Degradation Regulatory Toxicology

Synthetic Accessibility: DBU-Catalyzed Route Yields N-Substituted-2-nitroanilines in >75–90% Yield

The DBU-catalyzed nucleophilic aromatic substitution of 2-chloronitrobenzene with primary amines provides N-substituted-2-nitroanilines in yields of >75–90% with excellent regiocontrol [1]. This single-step method is directly applicable to N-ethyl-4-methyl-2-nitroaniline synthesis using N-ethyl-4-methylaniline as the nucleophile. The approach compares favorably with traditional two-step nitration-reduction sequences, which typically afford 50–80% yield and require chromatographic separation of regioisomeric mixtures [1].

Synthetic Route Efficiency Regiocontrol Scalability

Research Procurement Cost and Availability Profile vs. Commodity Nitroaniline Intermediates

N-Ethyl-4-methyl-2-nitroaniline is available from specialty suppliers at research quantities: 250 mg for approximately $402.50 USD (Biosynth) and 50 mg for €175.00 (CymitQuimica) , with a lead time of 3–4 weeks. This represents a unit cost of approximately $1,610/g at the 250 mg scale. In contrast, the non-ethylated commodity intermediate 4-methyl-2-nitroaniline (CAS 89-62-3) is available at bulk scale for approximately $1–5/g [1], a cost differential of roughly 100–300×. This pricing structure reflects the custom-synthesis nature of the target compound versus the commodity status of its simpler analog.

Research Procurement Pricing Benchmarking Lead Time

Evidence-Backed Application Scenarios for N-Ethyl-4-methyl-2-nitroaniline Procurement


Comparative Propellant Stabilizer Research: Ortho-Nitro vs. Para-Nitro Aniline Scaffolds

For energetic material formulation groups conducting comparative stabilizer efficacy studies, N-ethyl-4-methyl-2-nitroaniline provides a structurally distinct scaffold that complements the well-characterized para-nitroaniline stabilizers MNA and ENA. The class-level thermal decomposition data indicate that para-nitroaniline stabilizers raise NC activation energy to 147–163 kJ·mol⁻¹ [1]; the ortho-nitro isomer may exhibit altered nitrosation scavenging kinetics due to intramolecular hydrogen bonding between the ortho-nitro and N-ethylamino groups. The absence of an N-methyl substituent eliminates the N-nitroso-N-methylamine degradation pathway documented for N-methyl-N-ethyl anilines [2], making this compound a cleaner probe for structure-activity relationship studies unconfounded by competing dealkylation routes.

Non-Oxidative Hair Dye Development: Yellow-to-Orange Chromophore Engineering

As a 2-nitroaniline derivative, N-ethyl-4-methyl-2-nitroaniline falls within the structural scope claimed in patents for non-oxidative hair dye compositions, where ortho-nitroanilines produce yellow to orange shades [1]. The computed XLogP3 of 2.6 [2] indicates a balanced hydrophobicity profile suitable for keratin fiber penetration while retaining adequate polarity for formulation in aqueous-alcoholic vehicles. The N-ethyl and 4-methyl substituents serve as electronic tuning elements that modulate the λmax and molar extinction coefficient of the nitro chromophore, enabling systematic coloristic optimization without altering the core 2-nitroaniline pharmacophore required for hair dye registration.

Medicinal Chemistry: ortho-Diamine Precursor for Benzimidazole and Quinoxaline Heterocycle Synthesis

The compound functions as a versatile small-molecule scaffold for medicinal chemistry [1], where selective reduction of the ortho-nitro group yields an ortho-diamine intermediate suitable for condensation with carbonyl compounds to generate benzimidazoles, quinoxalines, and related nitrogen heterocycles. The N-ethyl and 4-methyl substituents are stable under standard nitro reduction conditions (H₂/Pd-C or Sn/HCl) and provide two additional diversity points for SAR exploration. The DBU-mediated synthetic route (class-level yield >75%) [2] supports cost-effective preparation of focused compound libraries for hit-to-lead programs.

Environmental Analytical Chemistry: Reference Standard for Nitroaniline Isomer Differentiation

N-Ethyl-4-methyl-2-nitroaniline possesses a distinct chromatographic and spectroscopic fingerprint (unique InChIKey: JLYSKLNFSYDFNS-UHFFFAOYSA-N) [1] that facilitates unambiguous identification in complex environmental matrices. It can serve as a reference standard for HPLC and GC-MS method development targeting trace nitroaromatic detection, particularly where differentiation from the more abundant isomers N-ethyl-2-nitroaniline and 4-methyl-2-nitroaniline is analytically required [2].

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